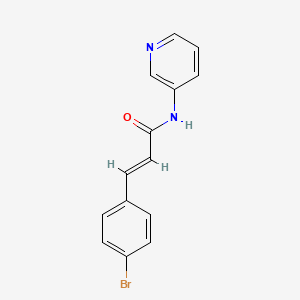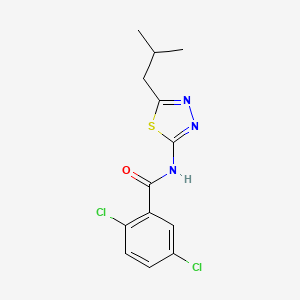![molecular formula C16H16ClNO4S B5788332 N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurological disorders such as schizophrenia, anxiety, and addiction.
Mécanisme D'action
CGP 7930 acts as a selective antagonist of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system. By blocking the activity of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, CGP 7930 inhibits the release of glutamate, a neurotransmitter that is involved in various neurological processes such as learning and memory.
Biochemical and Physiological Effects:
CGP 7930 has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to reduce the release of dopamine, a neurotransmitter that is involved in reward processing and addiction. CGP 7930 has also been shown to reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CGP 7930 in lab experiments is its selectivity for N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, which allows for precise modulation of synaptic transmission. However, one limitation of using CGP 7930 is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for research involving CGP 7930. One area of interest is the potential therapeutic applications of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine antagonists in the treatment of neurological disorders such as schizophrenia and addiction. Another area of research is the role of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the development of more potent and selective N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine antagonists for use in scientific research and potential therapeutic applications.
Méthodes De Synthèse
CGP 7930 is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzylamine, followed by the addition of glycine and subsequent purification steps.
Applications De Recherche Scientifique
CGP 7930 has been widely used in scientific research to study the role of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine in various neurological disorders. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, anxiety, and addiction. CGP 7930 has also been used in preclinical studies to investigate the role of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-2-4-13(5-3-12)10-18(11-16(19)20)23(21,22)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIFDWILKLMFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)




![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)
![4-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5788351.png)


![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)